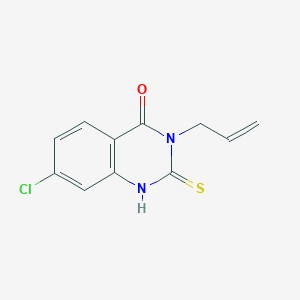

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one

Description

Overview of Quinazolinone Derivatives

Quinazolinone derivatives constitute a fundamental class of nitrogen-containing heterocyclic compounds that have garnered extensive attention in chemical research due to their remarkable structural diversity and broad spectrum of applications. These compounds consist of a benzene ring fused with a pyrimidine ring, where the presence of an oxo group creates the characteristic quinazolinone framework. The quinazolinone scaffold serves as the backbone for more than 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals, demonstrating its widespread occurrence in nature.

The classification system for quinazolinone derivatives is based on the position of the oxo group and substitution patterns around the ring system. According to established nomenclature, quinazolinones are categorized into three primary types: 2(1H)-quinazolinone, 4(3H)-quinazolinone, and 2,4(1H,3H)-quinazoline-dione. Further classification depends on substitution patterns, creating subcategories including 2-substituted-4(3H)-quinazolinones, 3-substituted-4(3H)-quinazolinones, 2,3-disubstituted-4(3H)-quinazolinones, and 2,4-disubstituted-4(3H)-quinazolinones. Substitutions on the benzene ring are also common in many derivatives, significantly influencing their chemical and physical properties.

Structure-activity relationship studies have revealed that positions 2, 6, and 8 of the quinazolinone ring system are particularly significant for various pharmacological activities. The addition of different heterocyclic moieties at position 3 has been suggested to increase biological activity, while modifications at other positions can dramatically alter the compound's properties. The quinazolinone ring demonstrates remarkable stability under various reaction conditions, including oxidation, reduction, and hydrolysis, making these compounds suitable for diverse synthetic transformations.

The lipophilic nature of quinazolinone derivatives represents another critical aspect of their chemical profile. This property facilitates penetration through biological barriers and enhances their utility in various applications. The relatively straightforward methods available for quinazolinone preparation, combined with their inherent stability, continue to drive scientific interest in this molecular framework.

Historical Development of Mercapto-Quinazolinones

The historical development of mercapto-quinazolinones traces back to the broader evolution of quinazoline chemistry, which began in the mid-19th century. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid. This pioneering work established the foundation for subsequent developments in quinazolinone chemistry. The compound was initially called bicyanoamido benzoyl and retained this name until 1885.

The name "quinazoline" was proposed by Widdege in 1887 upon observing that it was isomeric with cinnoline and quinoxaline compounds. Other historical names for this heterocyclic system included phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthalene. In 1889, Paal and Bush suggested the numbering system for the quinazoline ring that remains in use today.

The preparation of quinazoline itself came several years after the initial derivative synthesis, when Bischler and Lang obtained it through decarboxylation of the 2-carboxy derivative. Gabriel subsequently devised a more satisfactory synthesis of quinazoline in 1903. The development of mercapto-quinazolinones specifically evolved from these early synthetic methodologies, with researchers recognizing the potential for introducing sulfur-containing functional groups into the quinazolinone framework.

The synthesis of mercapto-quinazolinones typically involves the reaction of anthranilic acid derivatives with isothiocyanates, a methodology that has been refined over decades of research. Conventional synthetic approaches have utilized anthranilic acid and isothiocyanate reactions using ethanol as a solvent and triethylamine as a base catalyst. These foundational synthetic routes established the groundwork for developing more complex mercapto-quinazolinone derivatives, including those with additional substituents such as allyl and halogen groups.

Modern synthetic approaches have expanded to include environmentally friendly methodologies, such as the use of deep eutectic solvents for the preparation of substituted 2-mercaptoquinazolin-4(3H)-one derivatives. These advances represent the continued evolution of mercapto-quinazolinone chemistry from its historical origins to contemporary sustainable synthetic practices.

Significance of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one in Chemical Research

This compound represents a sophisticated example of structural modification within the mercapto-quinazolinone family, incorporating three distinct functional elements that contribute to its unique chemical profile. The compound's molecular formula C11H9ClN2OS and molecular weight of 252.72 g/mol reflect the integration of allyl, chloro, and mercapto functionalities into the quinazolinone framework. The systematic name, 7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one, precisely describes the positioning of these substituents around the heterocyclic core.

The allyl substitution at position 3 introduces an unsaturated alkyl chain that provides potential sites for further chemical modification through various reaction pathways. This prop-2-enyl group (C=CCN) adds both steric bulk and electronic properties that can significantly influence the compound's reactivity and interaction with other molecules. The presence of the double bond in the allyl group creates opportunities for additional synthetic transformations, including cycloaddition reactions, hydroboration, and other alkene-specific chemistry.

The chlorine substitution at position 7 of the benzene ring represents a strategic halogenation that can profoundly impact the compound's electronic properties and reactivity profile. Halogen substitutions, particularly chlorine atoms, are known to increase the reactivity of quinazolinone rings toward various substitution reactions and can serve as sites for further synthetic elaboration. The electron-withdrawing nature of the chlorine atom at position 7 can influence the overall electronic distribution within the molecule, potentially affecting both chemical reactivity and physical properties.

The mercapto functionality at position 2 provides a sulfur-containing group that serves as both a reactive site and a potential coordination point for metal binding or hydrogen bonding interactions. The thiol form of this group, as indicated by the characteristic chemical shift around 12 parts per million in proton nuclear magnetic resonance spectroscopy, demonstrates the compound's ability to exist in different tautomeric forms. This mercapto group can participate in various chemical transformations, including oxidation to form disulfide bonds, alkylation reactions, and coordination with metal centers.

The combination of these three distinct functional groups creates a compound with multiple sites for chemical modification and diverse potential applications in synthetic chemistry. Research into similar mercapto-quinazolinone derivatives has demonstrated their utility as inhibitors of specific enzyme systems, particularly type II nicotinamide adenine dinucleotide dehydrogenase enzymes. The structural features of this compound position it as a valuable scaffold for investigating structure-activity relationships and developing new chemical entities with enhanced properties.

Positioning Within Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, representing the convergence of multiple important structural motifs and functional group combinations. The compound belongs to the quinazolinone family, which itself is part of the larger class of nitrogen-containing heterocycles that includes quinazolines, quinoxalines, and related bicyclic systems. These heterocyclic frameworks are fundamental building blocks in organic chemistry and serve as core structures in numerous natural products and synthetic compounds.

Within the quinazolinone classification system, this compound specifically belongs to the 4(3H)-quinazolinone subclass, which represents one of the most prevalent forms found in natural products and synthetic derivatives. The 4(3H)-quinazolinone framework exists at a central position in many biosynthetic pathways and has been extensively studied for its stability and synthetic accessibility. The positioning of the oxo group at position 4 creates a lactam functionality that contributes to the molecule's chemical stability and potential for hydrogen bonding interactions.

The incorporation of sulfur through the mercapto group at position 2 places this compound within the broader category of sulfur-containing heterocycles, which represent an important subset of heterocyclic chemistry. Sulfur-containing heterocycles often exhibit unique chemical properties due to the polarizability and nucleophilicity of sulfur atoms, making them valuable in both synthetic transformations and materials science applications. The mercapto functionality specifically provides opportunities for oxidation-reduction chemistry and metal coordination that are not available in purely nitrogen-containing heterocycles.

The presence of the allyl substituent introduces elements of alkene chemistry into the quinazolinone framework, creating a hybrid structure that combines the stability of the heterocyclic core with the reactivity of the carbon-carbon double bond. This combination allows for the application of both heterocyclic and alkene chemistry methodologies to the same molecule, expanding the range of possible synthetic transformations and applications.

The chlorine substitution at position 7 incorporates halogen chemistry principles into the quinazolinone framework, creating opportunities for nucleophilic aromatic substitution reactions and other halogen-specific transformations. The strategic positioning of the chlorine atom on the benzene ring portion of the molecule allows for selective modification without directly affecting the heterocyclic nitrogen and oxygen centers.

The following table summarizes the key structural features and their chemical significance:

| Structural Element | Position | Chemical Significance | Reactivity Implications |

|---|---|---|---|

| Quinazolinone Core | 1-8 | Stable heterocyclic framework | Base structure for modifications |

| Mercapto Group | 2 | Sulfur nucleophile | Metal coordination, oxidation reactions |

| Allyl Substituent | 3 | Unsaturated alkyl chain | Alkene chemistry, further substitution |

| Chlorine Atom | 7 | Electron-withdrawing halogen | Nucleophilic substitution, electronic effects |

Properties

IUPAC Name |

7-chloro-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-2-5-14-10(15)8-4-3-7(12)6-9(8)13-11(14)16/h2-4,6H,1,5H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBBWSPQZDQLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368641 | |

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91063-29-5 | |

| Record name | 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with various reagents. One common method is the Niementowski reaction, where anthranilic acid reacts with formamide at elevated temperatures . Another approach involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could yield various substituted quinazolinone derivatives.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies specifically for the compound "3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one." However, the search results do offer some information regarding the broader applications of related compounds and synthesis methods that can help inform potential research avenues.

Synthesis and Green Chemistry

Deep eutectic solvents (DESs) are used as eco-friendly media for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones . Novel green techniques in the synthesis of quinazolinones have attracted attention for reducing environmental impacts . One study describes the synthesis of 54 substituted 2-mercaptoquinazolin-4(3H)-one derivatives from anthranilic acids .

Biological Activities of Quinazolinone Derivatives

Quinazolinone derivatives have demonstrated exceptional biological activities, including antibacterial, antitumor, anticonvulsant, anti-inflammatory, and enzyme inhibitory activity . These compounds can act via various targets such as tubulin, dihydrofolate reductase, histone deacetylase, COX-1/COX-2, and 15-LOX . Numerous registered drugs contain a quinazolinone core, such as fenquizone (a diuretic), raltitrexed (used for cancer treatment), balaglitazone (an anti-diabetic drug), and idelalisib (an antineoplastic agent) .

2-Mercapto-4(3H)-Quinazolinone

2-Mercapto-4(3H)-quinazolinone is used as a modifier for carbon paste electrodes in the voltammetric determination of mercury . It is also used in the synthesis of 4-quinazolinone derivatives, which are inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase .

3-Allyl-2-mercapto-3H-quinazolin-4-one

3-Allyl-2-mercapto-3H-quinazolin-4-one is a compound with the molecular formula C11H10N2OS . Synonyms include 3-allyl-2-mercaptoquinazolin-4(3H)-one and 3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one .

Potential Research Directions

Given the information, here are potential research directions for "this compound":

Mechanism of Action

The mechanism of action of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets. The compound’s biological activities are attributed to its ability to inhibit specific enzymes and interfere with cellular processes . For example, it may inhibit kinases or other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a detailed comparison of 3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one with 2-Chloro-7-nitro-3H-quinazolin-4-one (CAS 129112-64-7), a structurally related compound described in the evidence .

Table 1: Structural and Functional Comparison

| Property | This compound | 2-Chloro-7-nitro-3H-quinazolin-4-one |

|---|---|---|

| CAS Number | 91063-29-5 | 129112-64-7 |

| Molecular Formula | C₁₁H₈ClN₂OS | C₈H₄ClN₃O₃ |

| Molecular Weight | 266.71 g/mol | 241.59 g/mol |

| Substituents | - 3-Allyl | - 2-Chloro |

| - 7-Chloro | - 7-Nitro | |

| - 2-Mercapto | - 3-H (unsubstituted) | |

| Key Functional Groups | - Mercapto (-SH) | - Nitro (-NO₂) |

| - Allyl (C₃H₅) | - Chloro (-Cl) | |

| Potential Reactivity | - SH group: prone to oxidation (disulfide formation) | - NO₂ group: electron-withdrawing, may enhance electrophilic substitution |

| - Allyl group: susceptible to addition reactions | - Chloro: may participate in nucleophilic aromatic substitution | |

| Solubility (Predicted) | Moderate (due to polar SH group) | Low (due to nitro group’s bulkiness) |

| Biological Relevance | Likely enzyme interaction via SH group | Potential cytotoxicity from nitro group |

Key Observations:

The mercapto group (-SH) in the target compound provides nucleophilic and redox-active properties, contrasting with the nitro group’s role in stabilizing negative charge or directing electrophilic attacks .

Synthetic Considerations: The mercapto group in this compound may be introduced via reactions involving mercaptoacetic acid or similar thiol-containing reagents, a method observed in the synthesis of analogous thiazolidinone derivatives . The nitro group in 2-Chloro-7-nitroquinazolin-4-one likely requires nitration steps, which are more hazardous due to the use of concentrated nitric acid.

Stability and Applications :

- The target compound’s allyl group may reduce crystallinity compared to the nitro-substituted analogue, affecting its suitability for X-ray crystallography (a technique often supported by SHELX software ).

- Both compounds’ chloro substituents could enhance lipophilicity, but the nitro group’s polarity in 2-Chloro-7-nitroquinazolin-4-one might limit membrane permeability in biological systems .

Biological Activity

3-Allyl-7-chloro-2-mercapto-3H-quinazolin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure :

- Molecular Formula : C₉H₈ClN₃OS

- Molecular Weight : 252.72 g/mol

- CAS Number : 91063-29-5

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives. A common method includes the Niementowski reaction, where anthranilic acid reacts with formamide under elevated temperatures.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been tested against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF7), demonstrating significant cytotoxic effects. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting cellular mitosis and leading to apoptosis in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits various enzymes critical for cell proliferation and survival.

- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.

- Cell Cycle Arrest : By interfering with tubulin dynamics, it causes cell cycle arrest at the metaphase stage, leading to programmed cell death .

Study on Anticancer Activity

In a recent study involving quinazoline derivatives, this compound was evaluated alongside other compounds for its cytotoxicity against A549 cells. The results indicated an IC50 value in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens, suggesting that structural modifications could enhance its potency.

Comparison with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 3-Allyl-7-chloro-2-mercapto... | Anticancer | Low | Significant cytotoxicity in vitro |

| Quinazolinone derivative | Antimicrobial | Varies | Broad-spectrum activity |

| 2-Mercaptoquinazolinone derivative | Antioxidant | Moderate | Potential for further exploration |

Q & A

Q. How to align experimental outcomes with regulatory requirements for novel derivatives?

- Methodological Answer :

- Map GHS hazard classifications (e.g., H302, H315) to OECD test guidelines for acute toxicity .

- Collaborate with regulatory experts early to design compliant studies (e.g., ICH Q3D for elemental impurities) .

- Document methodology in alignment with FAIR data principles for regulatory submissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.